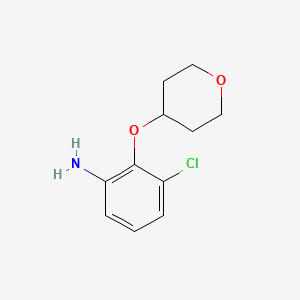
2-(3-Trifluoromethyl-phenyl)-pyrimidin-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Trifluoromethyl-phenyl)-pyrimidin-5-ol is a chemical compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrimidin-5-ol structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Trifluoromethyl-phenyl)-pyrimidin-5-ol typically involves the reaction of 3-trifluoromethylphenylboronic acid with 5-bromo-2-hydroxypyrimidine under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like dimethylformamide (DMF) or toluene .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the Suzuki-Miyaura coupling reaction is scalable and can be adapted for large-scale synthesis with appropriate optimization of reaction conditions and purification processes.
化学反応の分析
Types of Reactions
2-(3-Trifluoromethyl-phenyl)-pyrimidin-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 2-(3-Trifluoromethyl-phenyl)-pyrimidin-5-one.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
科学的研究の応用
2-(3-Trifluoromethyl-phenyl)-pyrimidin-5-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the synthesis of materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-(3-Trifluoromethyl-phenyl)-pyrimidin-5-ol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its trifluoromethyl and pyrimidin-5-ol moieties. These interactions can modulate biological pathways and result in various pharmacological effects .
類似化合物との比較
Similar Compounds
- 2-(3-Trifluoromethyl-phenyl)-pyrimidin-4-ol
- 2-(3-Trifluoromethyl-phenyl)-pyrimidin-6-ol
- 2-(3-Trifluoromethyl-phenyl)-pyrimidin-5-one
Uniqueness
2-(3-Trifluoromethyl-phenyl)-pyrimidin-5-ol is unique due to the presence of both a trifluoromethyl group and a hydroxyl group on the pyrimidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
分子式 |
C11H7F3N2O |
|---|---|
分子量 |
240.18 g/mol |
IUPAC名 |
2-[3-(trifluoromethyl)phenyl]pyrimidin-5-ol |
InChI |
InChI=1S/C11H7F3N2O/c12-11(13,14)8-3-1-2-7(4-8)10-15-5-9(17)6-16-10/h1-6,17H |
InChIキー |
KVDFOKIMDFIKRW-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NC=C(C=N2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


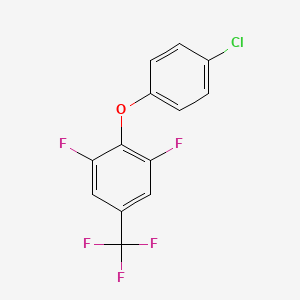
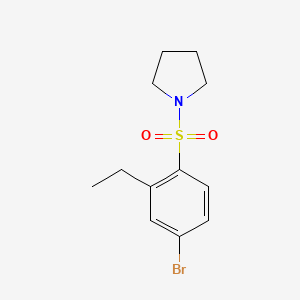

![2-chloro-N-[6-methyl-5-[3-[2-(piperidin-3-ylamino)pyrimidin-4-yl]pyridin-2-yl]oxynaphthalen-1-yl]benzenesulfonamide;hydrochloride](/img/structure/B12084994.png)
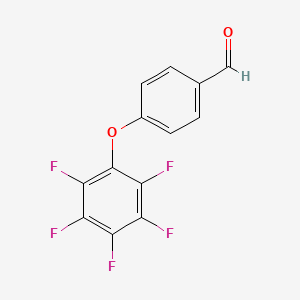

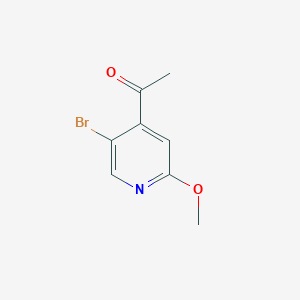
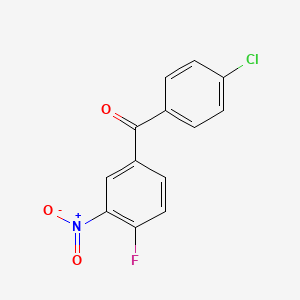

![2-Bromo-5-(tert-butyl)benzo[b]thiophene](/img/structure/B12085025.png)

![1-[1-(3-Bromophenyl)ethyl]azetidine](/img/structure/B12085055.png)

